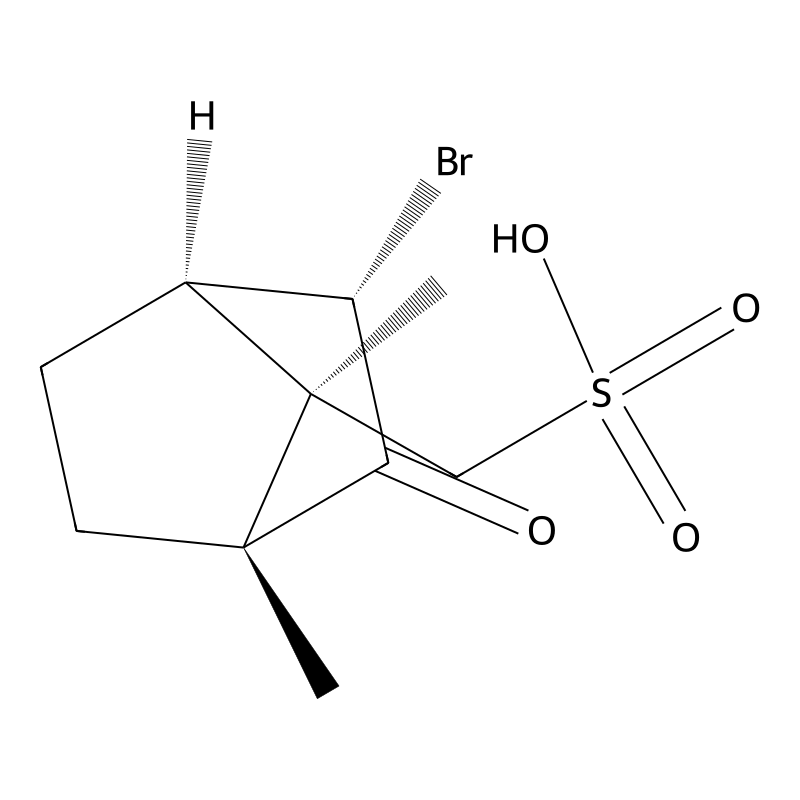3-Bromo-2-oxobornane-8-sulphonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis and characterization:
-Bromo-2-oxobornane-8-sulphonic acid (also known as D-3-bromocamphor-8-sulphonic acid) is a small organic molecule synthesized from camphor, a naturally occurring terpene found in laurel and rosemary plants. The synthesis process typically involves several steps, including bromination, oxidation, and sulfonation.
- A detailed procedure for the preparation of 3-bromo-2-oxobornane-8-sulphonic acid can be found in the following research article: Experimental Studies on the Resolution of Racemic Camphor and the Stereochemistry of Camphor Sulfonic Acids:
Properties and applications:
This molecule possesses several interesting properties that make it useful in various scientific research applications. It is a white crystalline solid that is soluble in water and some organic solvents.
Due to its specific structure, 3-bromo-2-oxobornane-8-sulphonic acid exhibits chirality, meaning it exists in two non-superimposable mirror-image forms. These enantiomers can be separated and utilized in various research fields, such as:
- Asymmetric synthesis: As chiral resolving agents to separate other racemic mixtures into their individual enantiomers. Enantioselective Hydrolysis of Racemic Esters by Candida rugosa Lipase:
- Supramolecular chemistry: As building blocks for the construction of complex self-assembled structures. Self-Assembly of Chiral Boronic Acid Esters with Sulfonate Anions
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
5344-58-1
14575-84-9








